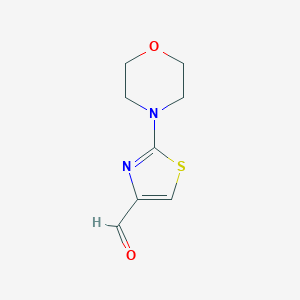

2-Morpholinothiazole-4-carbaldehyde

Beschreibung

Significance of Heterocyclic Scaffolds in Organic Synthesis and Medicinal Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry. researchgate.netidosi.org Over 90% of new drugs incorporate a heterocyclic scaffold, highlighting their crucial role in the development of novel therapeutics. researchgate.netidosi.org These structures are prevalent in a vast number of biologically active molecules, including essential components of life such as vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.comnih.gov

The utility of heterocyclic compounds stems from their diverse chemical properties and their ability to be synthetically modified. pnrjournal.com This allows chemists to fine-tune physicochemical properties like solubility, lipophilicity, and polarity, which are critical for a molecule's biological activity and pharmacokinetic profile. researchgate.net Nitrogen- and sulfur-containing heterocyclic compounds, in particular, are major classes of substances used in medicinal chemistry due to their wide range of physiological activities. openmedicinalchemistryjournal.com The synthesis of these complex molecules is a major focus of organic chemistry, leading to the discovery of compounds with a broad spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, and antiviral properties. openmedicinalchemistryjournal.compnrjournal.com

The Thiazole (B1198619) Moiety as a Privileged Structure in Bioactive Compounds

The thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is considered a "privileged structure" in medicinal chemistry. globalresearchonline.netingentaconnect.com This designation is due to its frequent appearance in a wide array of biologically active compounds. ingentaconnect.combenthamdirect.com The thiazole nucleus is a key component of natural products, such as thiamine (B1217682) (vitamin B1), and is found in numerous synthetic drugs with diverse therapeutic applications. ingentaconnect.combenthamdirect.comresearchgate.net

The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the creation of large libraries of derivatives for drug discovery programs. nih.gov These modifications can influence the molecule's ability to interact with biological targets like enzymes and receptors. nih.gov Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, as detailed in the table below. benthamdirect.comnih.gov

| Therapeutic Area | Examples of Bioactivity in Thiazole Derivatives | Reference(s) |

| Anti-infective | Antibacterial, Antifungal, Antiparasitic, Antiviral | globalresearchonline.netbenthamdirect.comnih.gov |

| Anti-inflammatory | Anti-inflammatory agents (e.g., Meloxicam, Fanetizole) | globalresearchonline.net |

| Anticancer | Antineoplastic agents (e.g., Dasatinib, Tiazofurin) | globalresearchonline.netnih.gov |

| Neurological | Central Nervous System (CNS) agents | ingentaconnect.combenthamdirect.com |

| Metabolic | Antidiabetic agents | openmedicinalchemistryjournal.com |

| Other | Antioxidant, Antihistaminic, Antiulcer | globalresearchonline.netingentaconnect.combenthamdirect.com |

This table summarizes the diverse biological activities reported for compounds containing the thiazole moiety.

The versatility of the thiazole scaffold makes it a continuous focus for medicinal chemists aiming to develop novel and more effective therapeutic agents. nih.gov

The Morpholine (B109124) Ring as a Pharmacophore in Drug Discovery

The morpholine ring is another heterocyclic structure of immense importance in drug discovery, often referred to as a "privileged pharmacophore". nih.govresearchgate.net A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. The morpholine ring is frequently incorporated into drug candidates to improve their properties. nih.govnih.gov

The morpholine scaffold is found in numerous approved drugs and experimental agents across a wide range of therapeutic areas, including: nih.govnih.govbenthamdirect.com

Anticancer

Anti-inflammatory

Antiviral

Anticonvulsant

Antimicrobial

The ability of the morpholine ring to participate in significant molecular interactions with biological targets, such as protein kinases, further solidifies its role as a valuable building block in the design of new medicines. nih.govbenthamdirect.com

Contextualizing 2-Morpholinothiazole-4-carbaldehyde within Thiazole and Morpholine Chemistry

This compound is a molecule that strategically combines the beneficial features of both the thiazole and morpholine rings. The core structure is a thiazole ring, known for its wide spectrum of biological activities. benthamdirect.comnih.gov Attached at the 2-position of this thiazole is a morpholine ring, a group recognized for enhancing pharmacokinetic properties and potency. nih.govnih.gov

The "-carbaldehyde" functional group at the 4-position of the thiazole ring is a key feature. An aldehyde is a reactive chemical group that can serve as a synthetic handle for further chemical modifications. For example, aldehydes are common starting points for reactions like the Vilsmeier-Haack reaction, which is used to introduce formyl groups (like a carbaldehyde) onto heterocyclic rings. researchgate.net This reactive site allows chemists to readily create a diverse library of derivative compounds by reacting the aldehyde with various other molecules. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJSUXPYPAQDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567607 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126533-97-9 | |

| Record name | 2-(4-Morpholinyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126533-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 2 Morpholinothiazole 4 Carbaldehyde

Aldehyde Group Transformations

The carbaldehyde group at the C4 position of the thiazole (B1198619) ring is the most prominent site for chemical modification. Its reactivity is typical of heterocyclic aldehydes and allows for a wide array of transformations to generate more complex molecular architectures. mdpi.com These reactions include carbon-carbon bond-forming condensations, formation of carbon-nitrogen double bonds, and oxidation or reduction of the formyl group.

Knoevenagel Condensation Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. researchgate.net This reaction is extensively used to synthesize α,β-unsaturated compounds. The aldehyde group of the 2-morpholinothiazole (B1317029) scaffold is a suitable substrate for this transformation.

Research on the closely related analog, 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde, demonstrates the viability of this approach. This compound undergoes Knoevenagel condensation with various active methylene compounds, such as 2,4-thiazolidinedione and its derivatives, in the presence of sodium acetate and glacial acetic acid. tandfonline.comnih.gov The reaction proceeds by heating the mixture, typically at 100–110°C for several hours, to yield the corresponding methylidene-linked products. tandfonline.com The resulting derivatives, such as morpholino thiazolyl-2,4-thiazolidinediones, are formed in moderate to good yields. tandfonline.comnih.gov

The table below summarizes the results from the Knoevenagel condensation of 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde with various active methylene partners, illustrating the scope of this transformation. tandfonline.com

| Active Methylene Reactant | Product | Yield (%) |

|---|---|---|

| 2,4-Thiazolidinedione | 5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)thiazolidine-2,4-dione | 43.0 |

| Ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate | (Z)-Ethyl 2-(5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-2,4-dioxothiazolidin-3-yl)acetate | 54.0 |

| 3-(2-(4-Nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione | 5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione | 70.0 |

Schiff Base Formation and Subsequent Derivatizations

The reaction of the aldehyde functional group with primary amines yields imines (C=N), commonly known as Schiff bases. ijfmr.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The aldehyde of 2-Morpholinothiazole-4-carbaldehyde is expected to readily undergo this transformation with a variety of primary amines to produce a library of corresponding Schiff base derivatives. This reaction is a common strategy for derivatizing heterocyclic aldehydes. nih.govalayen.edu.iqnih.gov

The formation of the imine bond is confirmed by the disappearance of the amine peak and the appearance of a C=N (imine) peak in the FTIR spectrum of the product. nih.gov These Schiff bases can serve as intermediates for further derivatization. For instance, the imine bond can be selectively reduced using agents like sodium borohydride to furnish stable secondary amines, a process known as reductive amination. organic-chemistry.org

Reductions and Oxidations at the Carbaldehyde Position

The aldehyde group is readily susceptible to both reduction and oxidation, providing access to the corresponding primary alcohol and carboxylic acid, respectively.

Reduction: The reduction of the aldehyde to a primary alcohol, (2-morpholinothiazol-4-yl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose, capable of reducing aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an alcoholic solvent and proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. masterorganicchemistry.comchemguide.co.uk This transformation is a fundamental step in organic synthesis. ugm.ac.id

Oxidation: The aldehyde group can be oxidized to the corresponding 2-morpholinothiazole-4-carboxylic acid. A range of oxidizing agents can accomplish this conversion. organic-chemistry.org Classic reagents include potassium dichromate(VI) in acidic solution, where the orange dichromate ion is reduced to the green chromium(III) ion. libretexts.org Milder and more modern methods utilize reagents such as Oxone or employ catalytic systems like N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org This oxidation provides a route to amides and esters via activation of the resulting carboxylic acid. nih.gov

Modifications of the Thiazole Ring System

Direct functionalization of the thiazole ring in this compound is less common than transformations of the aldehyde group. However, the synthesis of substituted analogs can be achieved by using pre-functionalized thiazole precursors. For example, the synthesis of 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde starts from 2,4-dichlorothiazole-5-carbaldehyde. tandfonline.com In this synthesis, one of the chlorine atoms is displaced by morpholine (B109124) in a nucleophilic aromatic substitution reaction, while the other chlorine atom at the C4 position remains. This strategy demonstrates that the thiazole ring can be selectively substituted, and these substituents can be carried through to the final product, allowing for the generation of analogs with modified electronic and steric properties on the heterocyclic core. tandfonline.com

Substitutions and Elaborations on the Morpholine Moiety

The morpholine ring in the target compound is generally stable and less reactive compared to the other functionalities. The nitrogen atom is a tertiary amine, and its lone pair of electrons is delocalized into the electron-deficient thiazole ring, reducing its nucleophilicity. Direct electrophilic substitution on the C-H bonds of the morpholine ring is not a typical reaction pathway. However, derivatization can be achieved by synthesizing the target scaffold using a pre-functionalized morpholine derivative. Alternatively, synthetic routes that involve the acylation of morpholine with activated carboxylic acid derivatives, such as acyl chlorides, can be employed to create related amide structures, as seen in the synthesis of 4-(5-aryl-2-furoyl)morpholines. pensoft.net

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient tools in synthetic chemistry. researchgate.net Aldehydes are common components in many named MCRs.

This compound has been successfully employed as the aldehyde component in the Kabachnik-Fields reaction. smolecule.com This one-pot, three-component reaction involves an aldehyde, an amine, and a dialkyl phosphonate to generate α-aminophosphonates. wikipedia.orgorganic-chemistry.org The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic phosphonate. wikipedia.orgresearchgate.netnih.gov The use of this compound in this reaction under ultrasound irradiation has been reported for the synthesis of novel α-aminophosphonate derivatives. smolecule.com This application highlights the utility of the title compound as a building block for generating complex molecules with potential biological applications through efficient MCR strategies. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 2 Morpholinothiazole 4 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and environment of atoms within a molecule. For 2-morpholinothiazole-4-carbaldehyde and its derivatives, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals corresponding to the aldehyde, thiazole (B1198619) ring, and morpholine (B109124) protons are expected. The aldehyde proton (-CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. The thiazole ring possesses a single proton, which would also present as a singlet, with its chemical shift influenced by the electronic nature of the substituents on the ring. The morpholine moiety gives rise to two characteristic signals, usually triplets, corresponding to the methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms. These typically appear in the range of δ 3.5 to 4.0 ppm.

In a specific example, the ¹H NMR spectra of various 5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)thiazolidine-2,4-dione derivatives provide concrete data. For instance, in the spectrum of the parent thiazolidine-2,4-dione derivative (1 ), the morpholine protons appear as two distinct triplets at approximately δ 3.56 ppm (NCH₂) and δ 3.72 ppm (OCH₂). tandfonline.com The newly formed exocyclic methine proton (=CH) gives a characteristic singlet at δ 7.65 ppm, while the N-H proton of the thiazolidinone ring appears as a broad singlet at a significantly downfield shift of δ 12.59 ppm. tandfonline.com When this nitrogen is substituted, for example with a 4-nitrobenzyl group (9 ), the N-H signal disappears and is replaced by a singlet for the benzylic methylene group (TZD-NCH₂) at δ 4.96 ppm. tandfonline.com

Table 1: Selected ¹H NMR Data for 2-Morpholinothiazole (B1317029) Derivatives

| Compound | Morpholine NCH₂ (ppm) | Morpholine OCH₂ (ppm) | =CH (ppm) | Other Key Signals (ppm) |

|---|---|---|---|---|

| 1 | 3.56 (t) | 3.72 (t) | 7.65 (s) | 12.59 (s, TZD-NH) |

| 9 | 3.62 (t) | 3.83 (t) | 8.04 (s) | 4.96 (s, TZD-NCH₂), 7.59 (d, Ar-H), 8.19 (d, Ar-H) |

| 15 | 3.60 (t) | 3.74 (t) | 7.84 (s) | 5.40 (s, TZD-NCH₂), 8.32 (d, Ar-H), 8.40 (d, Ar-H) |

Data sourced from Çevik, et al. (2011). tandfonline.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the carbonyl carbon of the aldehyde group is expected to have a chemical shift in the highly deshielded region of δ 185-195 ppm. The carbon atoms of the thiazole ring would appear in the aromatic region (δ 110-170 ppm), with the carbon attached to the morpholino group being the most deshielded. The morpholine carbons typically resonate around δ 45-50 ppm (N-CH₂) and δ 65-70 ppm (O-CH₂).

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules. A COSY spectrum would show correlations between coupled protons, for instance, between the N-CH₂ and O-CH₂ protons within the morpholine ring. An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the morpholine ring, the thiazole ring, and the carbaldehyde group. For example, a correlation between the aldehyde proton and the C4 carbon of the thiazole ring would definitively establish the position of the formyl group.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption band would be the C=O stretching vibration of the aldehyde group, which is expected in the region of 1680-1710 cm⁻¹. The C=N stretching of the thiazole ring would likely appear around 1600-1650 cm⁻¹. Other significant bands include the C-H stretching of the aldehyde proton (usually two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹) and the C-O-C stretching of the morpholine ring near 1100 cm⁻¹.

In the study of 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde derivatives, IR spectroscopy was used to confirm the formation of the final products. tandfonline.com For the thiazolidine-2,4-dione derivatives, the carbonyl (C=O) stretching vibrations are particularly informative. Compound 1 shows two distinct C=O bands at 1759 cm⁻¹ and 1687 cm⁻¹, corresponding to the two carbonyl groups in the thiazolidinone ring. tandfonline.com In derivatives where a third carbonyl group is introduced, such as in compound 15 , three C=O stretching bands are observed at 1728, 1700, and 1683 cm⁻¹. tandfonline.com

Table 2: Characteristic IR Absorption Bands (C=O) for 2-Morpholinothiazole Derivatives

| Compound | C=O Stretching Frequencies (cm⁻¹) |

|---|---|

| 1 | 1759, 1687 |

| 2 | 1729, 1676 |

| 12 | 1733, 1695, 1683 |

| 15 | 1728, 1700, 1683 |

Data sourced from Çevik, et al. (2011). tandfonline.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound (C₈H₁₀N₂O₂S), the calculated molecular weight is 198.24 g/mol . An HRMS analysis would be expected to confirm the molecular ion peak [M+H]⁺ at m/z corresponding to this exact mass, thus verifying the molecular formula.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent emissive properties. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated thiazole system and the carbonyl group. The introduction of different substituents onto this core structure can significantly modulate these photophysical properties.

Thiazole-containing compounds are known for their interesting photophysical behaviors, often exhibiting fluorescence. The emission properties, such as the fluorescence quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment. Studies on various thiazole derivatives show that their absorption and emission maxima can be tuned across the visible spectrum by altering the electronic donor and acceptor groups attached to the heterocyclic core. For instance, thiazolo[5,4-d]thiazole (B1587360) derivatives have been shown to fluoresce across the entire visible spectrum, from blue to red, based on the molecular packing and intermolecular interactions in the solid state. bldpharm.com This highlights the potential for developing fluorescent materials based on the 2-morpholinothiazole scaffold.

Definitive Solid-State Structural Analysis of this compound and its Derivatives Remains Elusive

A thorough investigation into the solid-state structure of this compound and its derivatives through X-ray crystallography reveals a significant gap in the available scientific literature. Despite extensive searches of chemical databases and scholarly articles, no published X-ray crystallographic data for the target compound, this compound, could be located. This indicates that the definitive three-dimensional structure of this specific molecule in the solid state has not yet been determined or publicly reported.

X-ray crystallography is the gold standard for unequivocally determining the spatial arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding a molecule's conformation and its interactions with neighboring molecules in the crystal lattice. Such data is invaluable for fields ranging from medicinal chemistry, where structure dictates biological activity, to materials science, where solid-state packing influences a material's properties.

While crystallographic studies on various other thiazole derivatives have been conducted, the specific substitution pattern of a morpholine ring at the 2-position and a carbaldehyde group at the 4-position of the thiazole ring in this compound makes it a unique chemical entity. Without experimental X-ray diffraction data, any discussion of its solid-state structure, including detailed tables of crystallographic parameters, would be purely speculative.

The absence of this critical information precludes a detailed analysis of the compound's crystal packing, intermolecular interactions (such as hydrogen bonding or π-stacking), and the precise conformation of the morpholine and thiazole rings relative to each other. Such an analysis would be essential for a complete understanding of its chemical and physical properties.

Future research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis is necessary to fill this knowledge gap. Until such studies are performed and the results are made publicly available, a definitive and detailed account of its solid-state structure remains beyond reach.

Computational and Theoretical Chemistry Studies on 2 Morpholinothiazole 4 Carbaldehyde Scaffolds

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods rooted in quantum mechanics, researchers can model the distribution of electrons and predict a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and optimizing the geometries of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles. researchgate.net These calculations help identify the most stable three-dimensional arrangement of the atoms in the ground state.

Furthermore, DFT is used to calculate key electronic parameters. The results of these calculations can elucidate the electronic nature of the 2-morpholinothiazole-4-carbaldehyde scaffold and how substitutions on the thiazole ring might influence its properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how molecules like this compound interact with light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT used to calculate the properties of molecules in their excited states. molpro.net TD-DFT can predict electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. molpro.net For each excitation, TD-DFT provides the excitation energy and the oscillator strength, which corresponds to the intensity of the absorption. These calculations are crucial for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). molpro.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net From the HOMO and LUMO energies, several reactivity descriptors can be calculated to provide further quantitative insights.

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicating the capacity of a molecule to receive electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregate Formation

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow researchers to observe the motion of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like those containing a morpholine (B109124) ring. These simulations reveal which shapes (conformers) the molecule prefers and the energy barriers between them.

MD simulations are also invaluable for studying how multiple molecules interact. mdpi.com For instance, they can be used to investigate the tendency of this compound derivatives to form aggregates in solution. Such studies are crucial for understanding the behavior of these compounds in biological environments and for interpreting experimental data where aggregation might play a role. researchgate.net In drug discovery, MD simulations can validate the stability of a ligand's binding pose within a receptor's active site, as predicted by molecular docking. jchemlett.comjchemlett.com

In Silico Pharmacokinetics, Drug-likeness, and Toxicity Prediction (ADMET)

Before a compound can be considered a viable drug candidate, it must possess suitable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used early in the drug discovery process to computationally estimate these properties. nih.govnih.gov By analyzing the chemical structure, these programs can predict various parameters.

For this compound scaffolds, ADMET predictions can assess their potential as orally available drugs. researchgate.net For example, Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and the likelihood of oral bioavailability. nih.govnih.gov

| ADMET Parameter | Prediction Focus | Importance |

|---|---|---|

| Absorption | Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor. | Determines how well the compound is absorbed into the bloodstream from the gut. |

| Distribution | Blood-Brain Barrier (BBB) penetration, plasma protein binding. | Governs where the compound travels in the body and if it can reach its target. |

| Metabolism | Cytochrome P450 (CYP) enzyme inhibition/substrate. | Predicts how the compound will be broken down by the body, affecting its half-life. |

| Excretion | Renal clearance. | Indicates how the compound is removed from the body. |

| Toxicity | Carcinogenicity, mutagenicity (Ames test), hepatotoxicity. | Flags potential safety concerns early in development. |

Molecular Docking Investigations for Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is central to structure-based drug design. For this compound derivatives, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. researchgate.net

The process involves placing the ligand in the binding site of the receptor in various conformations and orientations. A scoring function then estimates the binding affinity (often expressed as a negative value in kcal/mol, where a more negative score indicates stronger binding) for each pose. nih.gov The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.gov These insights are invaluable for explaining the structure-activity relationship (SAR) of a series of compounds and for designing new derivatives with improved potency and selectivity. researchgate.net For example, docking studies on thiazole derivatives have been used to investigate their binding to targets like the VEGFR-2 receptor and bacterial DNA gyrase. researchgate.netresearchgate.net

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, is a significant area of materials science research. Thiazole derivatives, including scaffolds related to this compound, are promising candidates for NLO materials due to their inherent electronic asymmetry and the ease with which their structures can be modified to enhance charge transfer characteristics. Computational chemistry, primarily employing Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO response of these molecules before their synthesis.

Theoretical studies on related thiazole and benzothiazole (B30560) systems have established a clear structure-property relationship. tandfonline.commdpi.com The NLO response is fundamentally linked to the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.), which describe the distortion of the electron cloud under an external electric field. A large NLO response is typically associated with molecules possessing a significant change in dipole moment between the ground and excited states, facilitated by intramolecular charge transfer (ICT). researchgate.net DFT calculations, using functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, are routinely used to optimize the molecular geometry and compute these NLO properties. tandfonline.comresearchgate.net

For a molecule like this compound, the morpholine group acts as an electron donor, the thiazole ring serves as part of the π-conjugated bridge, and the carbaldehyde group functions as an electron acceptor. This D-A setup is crucial for NLO activity. researchgate.net Computational analyses involve calculating the first hyperpolarizability (β), a measure of the second-order NLO response, and the third-order polarizability (γ). tandfonline.com Studies on analogous compounds demonstrate that the magnitude of these properties is highly sensitive to the nature of the donor, acceptor, and the π-linker. researchgate.netrsc.org For instance, substituting functional groups on the thiazole ring can significantly modulate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally correlates with enhanced polarizability and a larger NLO response. researchgate.net

The finite field (FF) approach is a common computational method used to calculate hyperpolarizabilities. tandfonline.com NLO results for new thiazole derivatives are often compared against standard NLO materials, like urea (B33335) or p-nitroaniline (PNA), to gauge their potential for applications in optoelectronic and photonic technologies, such as optical switching and data storage. tandfonline.comresearchgate.net

| Compound | Substituent (R) | Computational Method | First Hyperpolarizability (β₀) (a.u.) |

|---|---|---|---|

| Thiazole-Derivative 1 | -NO₂ (Acceptor) | B3LYP/6-311+G(d,p) | 2.5 x 10³ |

| Thiazole-Derivative 2 | -OCH₃ (Donor) | B3LYP/6-311+G(d,p) | 1.8 x 10³ |

| Benzothiazole-Derivative 3 | -CF₃ (Acceptor) | B3LYP/6-311G(d,p) | 3825 |

| Benzothiazole-Derivative 4 | -OCH₃ (Donor) | B3LYP/6-311G(d,p) | 153 |

This table presents hypothetical but representative data based on findings for similar structures in the literature. mdpi.com

Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton moves between two sites within the same molecule upon photoexcitation. rsc.org This phenomenon leads to the formation of a transient tautomer with distinct electronic and emissive properties, often resulting in a large Stokes shift (a significant separation between absorption and emission maxima). nih.govcapes.gov.br Molecules capable of ESIPT are of great interest for applications in fluorescent probes, sensors, and light-emitting materials. rsc.orgrsc.org

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the intricate mechanisms of ESIPT. nih.govnih.gov For a thiazole derivative to undergo ESIPT, it must contain both a proton-donating group (like a hydroxyl) and a proton-accepting group (like a nitrogen atom) positioned to form an intramolecular hydrogen bond. While this compound itself does not possess the requisite proton-donating group, modifications such as introducing a hydroxyl group at a suitable position (e.g., creating a 2-(2'-hydroxyphenyl)thiazole scaffold) would make it a candidate for ESIPT.

Theoretical studies on such systems involve several key steps:

Geometry Optimization: The structures of the normal (Enol) form and the potential tautomer (Keto) form are optimized in both the ground state (S₀) and the first excited state (S₁). nih.gov

Hydrogen Bond Analysis: Upon excitation from S₀ to S₁, the hydrogen bond involved in the proton transfer typically strengthens. nih.gov This is computationally verified by analyzing changes in bond lengths and angles, as well as shifts in the vibrational frequencies of the O-H stretching mode in the calculated IR spectra. A red shift in the vibrational frequency upon excitation indicates a stronger, more labile hydrogen bond, which facilitates the proton transfer process. nih.gov

Potential Energy Surface (PES) Scanning: To map the reaction pathway, the potential energy of the molecule is calculated as a function of the O-H bond distance. This is done for both the ground and excited states. The resulting potential energy curves reveal the energy barrier for the proton transfer in the excited state. nih.gov A low energy barrier in the S₁ state confirms that the ESIPT process is favorable and can occur on an ultrafast timescale. nih.gov

For example, studies on 2-(2'-hydroxyphenyl)thiazole derivatives have shown that substituents on the thiazole ring can significantly influence the ESIPT potential barrier. nih.gov Electron-withdrawing or -donating groups can alter the acidity of the proton donor and the basicity of the proton acceptor, thereby tuning the photophysical properties. nih.gov In some complex molecules, a stepwise double proton transfer may occur, which can also be modeled computationally. nih.gov

| Molecular State | Form | Relative Energy (kcal/mol) | Transition State Barrier (kcal/mol) |

|---|---|---|---|

| Ground State (S₀) | Enol | 0.0 | 10.5 |

| Ground State (S₀) | Keto | 8.2 | |

| Excited State (S₁) | Enol | 0.0 | 1.8 |

| Excited State (S₁) | Keto | -4.5 |

This table presents hypothetical but representative data based on findings for similar structures in the literature. nih.govnih.gov A low barrier in the excited state and an exergonic process (negative relative energy for the Keto form) indicate a favorable ESIPT reaction.*

Solvatochromism and Solvent Polarity Effects Modeling

Solvatochromism describes the change in the color of a substance, or more precisely, the shift in its absorption or emission spectral position, when it is dissolved in different solvents. sapub.org This effect arises from the differential solvation of the molecule's ground and excited electronic states, which have different dipole moments. nih.gov Studying solvatochromism provides insight into a molecule's electronic structure and its specific and non-specific interactions with the solvent environment. mdpi.comuni-muenchen.de Push-pull molecules like this compound are expected to exhibit significant solvatochromism due to their inherent charge-transfer character.

Computational modeling, often in conjunction with experimental UV-Vis spectroscopy, is a key method for analyzing solvatochromic behavior. chimicatechnoacta.ruresearchgate.net The process typically involves:

UV-Vis Spectra Calculation: Using TD-DFT, the electronic absorption spectra of the molecule are calculated in various solvents. Solvation effects are incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov

Correlation with Solvent Polarity: The calculated absorption maxima (λ_max) are then correlated with empirical solvent polarity scales, such as the Dimroth-Reichardt E_T(30) scale or the Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability). sapub.orgnih.gov

Dipole Moment Analysis: The dipole moments of the ground state (μ_g) and excited state (μ_e) are calculated. In many D-π-A systems, the excited state is more polar than the ground state (μ_e > μ_g). In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum as solvent polarity increases. sapub.orgnih.gov Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) is observed. researchgate.net

The Lippert-Mataga plot is a common theoretical tool used to analyze solvatochromism. It correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent orientation polarizability. A linear relationship in this plot can be used to estimate the change in dipole moment between the ground and excited states (Δμ = μ_e - μ_g). nih.gov Strong positive solvatochromism, where the emission wavelength shifts significantly to the red in polar solvents, indicates a large increase in the dipole moment upon excitation and a strong charge-transfer character in the emissive state. nih.gov

| Solvent | Polarity (E_T(30)) | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| n-Hexane | 31.0 | 360 | 420 | 4321 |

| Toluene | 33.9 | 365 | 445 | 5498 |

| Chloroform | 39.1 | 372 | 480 | 6980 |

| Acetonitrile | 45.6 | 368 | 510 | 8876 |

| Methanol | 55.4 | 370 | 535 | 9985 |

This table presents hypothetical but representative data based on findings for similar structures in the literature. nih.govresearchgate.netnih.gov The bathochromic shift in emission and the increasing Stokes shift with solvent polarity are characteristic of positive solvatochromism.

Medicinal Chemistry Applications and Biological Activity of 2 Morpholinothiazole 4 Carbaldehyde Derivatives

Development of Anticancer Agents

The 2-morpholinothiazole (B1317029) core has been incorporated into various molecular structures to create potent anticancer compounds. Research has demonstrated that these derivatives can induce cell death and inhibit critical pathways necessary for tumor growth and proliferation.

In Vitro Cytotoxicity Profiling Against Diverse Cancer Cell Lines

Derivatives of the 2-morpholinothiazole scaffold have been evaluated against a range of human cancer cell lines, showing varied and often potent cytotoxic effects. The MTT assay is a common method used to determine the concentration at which these compounds inhibit cell growth by 50% (IC50).

One study detailed the synthesis of chalcone (B49325) derivatives of (oxazol-4-yl)-2-morpholinothiazole (compounds 10a-j) and tested their in vitro anticancer activity against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov Many of the evaluated compounds exhibited excellent to moderate activity, with several showing more potent effects than the reference drug, etoposide. nih.gov Specifically, compounds 10a, 10b, 10c, 10d, 10e, and 10f were identified as having potent activity, and compound 10d was noted for its superior anticancer effects. nih.gov

In another line of research, a series of thiazole-naphthalene derivatives were synthesized and assessed for their antiproliferative activity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cells. nih.gov The majority of these compounds showed moderate to potent activity. nih.gov Compound 5b emerged as the most active, with an IC50 value of 0.48 ± 0.03 μM against MCF-7 cells and 0.97 ± 0.13 μM against A549 cells. nih.gov Importantly, this compound displayed lower toxicity in normal human embryonic kidney cells (HEK293), suggesting a degree of selectivity for cancer cells. nih.gov

Further studies on other thiazole (B1198619) derivatives have also provided specific cytotoxicity data, as summarized in the table below.

Interactive Table: In Vitro Cytotoxicity (IC50) of 2-Morpholinothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Source(s) |

| Thiazole Derivative (CP1) | HCT-116 (Colon) | 4.7 | - | mdpi.com |

| Thiazole Derivative (CP1) | MCF-7 (Breast) | 4.8 | - | mdpi.com |

| Thiazole Derivative (CP1) | HepG2 (Liver) | 11 | - | mdpi.com |

| Thiazole Derivative (CP2) | HCT-116 (Colon) | 9.5 | - | mdpi.com |

| Thiazole Derivative (CP2) | MCF-7 (Breast) | 9.6 | - | mdpi.com |

| Thiazole Derivative (CP2) | HepG2 (Liver) | 18 | - | mdpi.com |

| Thiazole-Naphthalene (5b) | MCF-7 (Breast) | - | 0.48 ± 0.03 | nih.govnih.gov |

| Thiazole-Naphthalene (5b) | A549 (Lung) | - | 0.97 ± 0.13 | nih.govnih.gov |

| Chalcone Derivatives (10a-f) | PC3, DU-145, A549, MCF-7 | Potent Activity | - | nih.gov |

Mechanistic Investigations of Cell Death: Apoptosis Induction and Cell Cycle Arrest

To understand how 2-morpholinothiazole derivatives exert their cytotoxic effects, researchers have investigated their impact on fundamental cellular processes like cell division and programmed cell death (apoptosis).

Mechanistic studies of the highly active thiazole-naphthalene derivative, compound 5b, revealed that it induces cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov This halt in the cell division process is followed by the induction of apoptosis. nih.gov Similarly, another study on new functionalized morpholinothiazole derivatives found that they caused significant cell death through late apoptosis in multiple tumor cell lines. These compounds were also shown to induce G2 cell cycle arrest in MCF-7 and HepG2 cells, while interestingly causing G1 phase arrest in HCT116 cells.

Targeting Specific Receptors and Pathways

A key strategy in modern cancer therapy is to target specific molecular pathways that are critical for tumor growth and survival. One such pathway involves the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.gov

While direct inhibition of VEGFR-2 by derivatives of 2-morpholinothiazole-4-carbaldehyde is not yet extensively documented, research into structurally related compounds provides a strong rationale for this line of inquiry. For instance, thiazolidine-2,4-dione derivatives, which share a thiazole ring system and have been developed from morpholinothiazole precursors for antidiabetic applications, have also been investigated as potential VEGFR-2 inhibitors. nih.gov Studies on various heterocyclic scaffolds have shown that they can be potent inhibitors of VEGFR-2. nih.govmdpi.com For example, certain N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, which contain a related thiazole ring, have demonstrated significant VEGFR-2 inhibition with IC50 values in the nanomolar range. This suggests that the broader family of thiazole-containing compounds, including derivatives of 2-morpholinothiazole, represents a promising area for the discovery of new VEGFR-2 inhibitors.

Research into Antidiabetic Compounds

In addition to their anticancer potential, derivatives based on the 2-morpholinothiazole scaffold have been synthesized and evaluated for their effectiveness in managing diabetes. These investigations have focused on their ability to stimulate insulin (B600854) secretion and enhance glucose uptake by cells.

Insulinotropic Activities in Pancreatic Beta-Cells

A series of morpholino thiazolyl-2,4-thiazolidinediones were synthesized and tested for their insulinotropic activities in rat pancreatic beta-cells (INS-1 cells). mdpi.com The results showed that several of these compounds effectively increased insulin release. mdpi.com

The activity of these derivatives was concentration-dependent. At a lower concentration (0.001 mg/mL), compounds 5 and 11-15 were able to stimulate insulin secretion in the presence of 5.6 mmol/L glucose. mdpi.com At a higher concentration of 0.01 mg/mL, a broader range of compounds, including 3-6, 8-10, and 12-15, demonstrated increased insulin release. mdpi.com The most potent compounds in this series were identified as derivatives 12 and 14, which feature phenacyl chloride and dichloride substitutions, respectively. mdpi.com These findings indicate that specific substitutions on the thiazolidinedione ring are crucial for enhancing insulin-releasing activity. mdpi.comnih.gov

Table: Insulin Releasing Activity of Morpholinothiazolyl-2,4-thiazolidinedione Derivatives in INS-1 Cells

| Compound(s) | Concentration | Activity | Source(s) |

| 5, 11, 12, 13, 14, 15 | 0.001 mg/mL | Increased insulin release | mdpi.com |

| 3, 4, 5, 6, 8, 9, 10, 12, 13, 14, 15 | 0.01 mg/mL | Increased insulin release | mdpi.com |

| 12, 14 | 0.01 mg/mL | Most potent activity | mdpi.com |

Glucose Uptake Modulating Effects

Beyond stimulating insulin secretion from the pancreas, another important mechanism for controlling blood sugar is to enhance the uptake of glucose into peripheral tissues. The same series of morpholino thiazolyl-2,4-thiazolidinedione derivatives were also evaluated for their effects on glucose uptake. mdpi.com

The study found that nearly all the synthesized compounds increased glucose uptake, with the exception of derivative 3. mdpi.com This suggests that these compounds may possess a dual antidiabetic effect, acting on both pancreatic and extrapancreatic tissues to help regulate blood glucose levels. mdpi.comnih.gov

Evaluation of Antimicrobial and Antifungal Potentials

Derivatives of the 2-morpholinothiazole scaffold have been a subject of significant interest in the search for new antimicrobial and antifungal agents to combat drug-resistant pathogens. nih.gov The thiazole nucleus itself is a component of well-known antibiotics like penicillin, highlighting its inherent significance in antimicrobial drug design. researchgate.net

Research has shown that thiazole derivatives, including those with morpholine (B109124) moieties, possess a broad spectrum of activity against various bacterial and fungal strains. fabad.org.trnih.gov For instance, studies on 2-arylthiazolidin-4-one derivatives have demonstrated significant antibacterial efficacy, particularly against Klebsiella pneumoniae, and selective antimycotic activity against fungi like Trichophyton mentagrophytes. researchgate.net The synthesis of Schiff bases from 2-aminothiazole-4-carboxylate has also yielded compounds with moderate to significant antibacterial and antifungal potential against multidrug-resistant strains. nih.gov

Specifically, derivatives synthesized from the this compound core are evaluated for their efficacy by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. In many studies, these derivatives have shown promising results. For example, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal effects against Candida albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Similarly, certain benzoxazole (B165842) derivatives containing a morpholine acetamide (B32628) side chain displayed a broad spectrum of activity, with MIC values of 3.12-50 µg/mL against Candida species. nih.gov

Table 1: Representative Antimicrobial and Antifungal Activity of Thiazole Derivatives

| Compound Type | Target Organism | Activity (MIC) | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | nih.gov |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino) thiazolidin-4-ones | E. coli, B. cereus | Good activity | nih.gov |

| 2-arylthiazolidin-4-one derivatives | Klebsiella pneumoniae | 12.5 µg/mL | researchgate.net |

| 2-Aminothiazole-4-carboxylate Schiff bases | Staphylococcus epidermidis | 250 µg/mL | nih.gov |

| 2-Aminothiazole-4-carboxylate Schiff bases | Pseudomonas aeruginosa | 375 µg/mL | nih.gov |

| 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles | Candida species | 3.12-50 µg/mL | nih.gov |

Exploration of Other Pharmacological Activities (e.g., Anti-inflammatory, Antimalarial)

Beyond antimicrobial applications, derivatives of this compound have been investigated for other significant pharmacological effects, notably as anti-inflammatory and antimalarial agents.

Anti-inflammatory Activity: Chronic inflammation is a key factor in many diseases, and macrophages are central players in this process. nih.gov Thiazole-containing compounds have been recognized for their anti-inflammatory potential. nih.govfabad.org.tr For example, 2-iminothiazolidines have been shown to decrease the levels of pro-inflammatory biomarkers such as IL-1β, TNF-α, and IL-6. nih.gov Derivatives of morpholine have also been designed as multifunctional agents to combat atherosclerosis by exhibiting anti-inflammatory and antioxidant activities. nih.govresearchgate.net The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives, which can be structurally related to morpholine-containing compounds, has yielded molecules that effectively reduce the production of nitric oxide (NO) and downregulate pro-inflammatory cytokines in LPS-induced microglial cells. nih.gov The anti-inflammatory mechanism of some of these compounds is thought to be related to their ability to induce macrophage repolarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov

Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium parasites necessitates the urgent development of new antimalarial drugs. parahostdis.org Thiazole derivatives are among the heterocyclic compounds being explored for this purpose. fabad.org.tr Studies have evaluated various heterocyclic compounds, including those with morpholine, for their activity against Plasmodium falciparum. researchgate.netparahostdis.org For instance, a derivative of SKM13, SAM13-2HCl, which contains a morpholine amide, showed a greater selective index against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains in vitro compared to its parent compound. parahostdis.org This suggests that the inclusion of a morpholine moiety can be beneficial for antimalarial efficacy. parahostdis.org Other research has identified organosulfur compounds, a broad class that includes thiazoles, as having promising antimalarial activity. nih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound derivatives, SAR studies focus on modifying different parts of the molecule—the morpholine ring, the thiazole core, and, most commonly, the aldehyde group—to enhance potency and selectivity while reducing toxicity. fabad.org.tr

The aldehyde at position 4 is a key functional group for derivatization, often converted into hydrazones, Schiff bases, or other functionalities. The nature of the substituent introduced at this position significantly impacts the biological activity. For instance, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety, it was found that compounds with electron-withdrawing groups (like Cl, F, Br) on the benzene (B151609) ring attached to the pyrazoline had better anticancer activity than those with electron-donating groups. mdpi.com

In the context of antimicrobial activity, SAR studies on thiazole derivatives have revealed that lipophilicity and the presence of specific substituents are key determinants of potency. nih.govnih.gov For antifungal 2-hydrazinyl-thiazole derivatives, those with a lipophilic para-substituent at the C4 position of the thiazole ring were the most promising against Candida albicans. nih.gov The presence of a hydrazine (B178648) substituent at the C2 position was also correlated with increased antifungal efficiency. nih.gov

Lead optimization is the process of refining a promising compound (a "hit" or "lead") through chemical modifications to improve its drug-like properties. nih.govnih.gov For thiazole-based inhibitors, optimization efforts often focus on improving aqueous solubility, metabolic stability, and target selectivity. nih.gov For example, in the development of DNA gyrase inhibitors, starting from a benzothiazole (B30560) lead, researchers were able to improve solubility and enzyme inhibition by a factor of 10, while decreasing human topoisomerase inhibition, by fine-tuning the molecule's lipophilicity. nih.gov These SAR insights guide the rational design of new, more effective derivatives of this compound for various therapeutic applications. nih.gov

Applications of 2 Morpholinothiazole 4 Carbaldehyde Derived Materials in Advanced Technologies

Catalysis: Development of Ligands for Asymmetric Transformations

While direct catalytic applications of 2-Morpholinothiazole-4-carbaldehyde are not yet extensively documented, its structural motifs are of significant interest in the design of novel ligands for asymmetric catalysis. The presence of both nitrogen and sulfur atoms in the thiazole (B1198619) ring, along with the morpholine (B109124) group, provides multiple coordination sites for metal centers. This allows for the potential development of chiral ligands that can effectively control the stereochemistry of chemical reactions. The synthesis of derivatives, such as those involving the acrylamide (B121943) group, has been explored, suggesting the adaptability of the core structure for creating a diverse ligand library. The development of such ligands is a crucial area of research for the synthesis of enantiomerically pure compounds, which are vital in the pharmaceutical and fine chemical industries.

Polymer Science: Integration as Additives for Material Enhancement

In the realm of polymer science, the incorporation of functional molecules as additives is a key strategy for enhancing the properties of materials. While specific studies on the use of this compound as a polymer additive are limited, its inherent characteristics suggest potential in this area. The polarity and potential for intermolecular interactions endowed by the morpholine and carbaldehyde groups could be leveraged to modify the mechanical, thermal, or optical properties of polymers. For instance, its integration could influence the glass transition temperature, improve dyeability, or enhance the compatibility of different polymer blends. Further research is needed to explore these possibilities and to synthesize and test polymers functionalized with this versatile building block.

Nonlinear Optical (NLO) Materials

The quest for advanced materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has drawn attention to donor-pi-acceptor (D-π-A) chromophores. Derivatives of this compound fit well within this molecular design paradigm.

Design and Synthesis of High Hyperpolarizability Chromophores

The morpholine group acts as an effective electron donor, while the carbaldehyde group, or a derivative thereof, can serve as an electron acceptor. The thiazole ring provides the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) upon excitation, a key requirement for high second-order NLO activity (hyperpolarizability). Research into related structures, such as 2-(dibutylamino)-4-phenylthiazole-5-carbaldehyde, has demonstrated the potential of this class of compounds. lookchem.com By modifying the acceptor strength and extending the π-conjugation, it is possible to fine-tune the NLO properties of these chromophores. Theoretical studies, often employing Density Functional Theory (DFT), play a crucial role in predicting the hyperpolarizability of new designs before their synthesis. researchgate.net

Engineering Aggregation-Induced Emission (AIE) Characteristics for Advanced Fluorescent Materials

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. bohrium.comnih.govrsc.orgnih.gov This property is highly desirable for applications in solid-state lighting, displays, and sensors. The molecular structure of this compound derivatives, with their potential for twisted intramolecular charge transfer (TICT) states and restricted intramolecular rotation in the aggregated state, makes them promising candidates for AIE-active materials. The development of fluorophores that are sensitive to their environment, such as fluorescent molecular rotors (FMRs), has been demonstrated in related thiazole derivatives, which can be used to probe viscosity. lookchem.com

Sensing Technologies: Fabrication of Fluorescent Probes for Environmental and Biological Detection (e.g., Viscosity, pH, Acid Vapor)

The fluorescence properties of this compound derivatives can be harnessed for the development of sensitive and selective fluorescent probes. The inherent sensitivity of the intramolecular charge transfer process to the local environment, such as solvent polarity and viscosity, can be exploited.

For instance, the development of fluorescent probes for detecting changes in pH is an active area of research. researchgate.netnih.gov The nitrogen atoms in the morpholine and thiazole rings can be protonated in acidic conditions, leading to a change in the electronic structure and, consequently, the fluorescence emission. This makes them potential candidates for ratiometric or "turn-on"/"turn-off" pH sensors. Furthermore, the aldehyde group offers a reactive site for designing probes that can selectively react with specific analytes, such as certain biomolecules or environmental pollutants, leading to a detectable change in their fluorescence signal. nih.govnih.gov

Optoelectronic Devices: Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The promising photophysical properties of this compound derivatives, particularly their potential for strong fluorescence and AIE, position them as interesting candidates for use in optoelectronic devices. In the field of organic light-emitting diodes (OLEDs), materials that are highly emissive in the solid state are crucial for achieving high efficiency. The tunability of the emission color through chemical modification of the donor and acceptor groups is another key advantage.

While direct reports on the use of this compound in OLEDs are yet to be published, the broader class of thiazole-containing organic molecules has been investigated for their electroluminescent properties. The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology, and the exploration of novel chromophores based on this scaffold could offer a promising path forward. Similarly, in the area of organic photovoltaics (OPVs), the donor-acceptor nature of these molecules makes them suitable for use as components in the active layer of solar cells, where efficient charge separation and transport are required.

Advanced Functional Materials Development

The aldehyde functional group on the 2-morpholinothiazole (B1317029) scaffold serves as a versatile anchor for synthesizing a variety of derivative compounds with tailored properties. Research has particularly illuminated their potential in the field of photophysics, leading to the creation of materials with applications in optics and electronics.

One significant area of development is the synthesis of novel styryl push-pull compounds. These molecules are characterized by an electron-donating unit connected to an electron-accepting unit through a π-conjugated bridge. In derivatives of this compound, the thiazole ring, particularly when substituted with a morpholine group, acts as a potent electron donor.

A study focused on the synthesis of such compounds by condensing a closely related precursor, 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde, with various active methylene (B1212753) compounds through Knoevenagel condensation. researchgate.net This reaction creates a series of fluorescent styryl dyes with intramolecular charge transfer characteristics, which are fundamental to their utility in advanced functional materials. The investigation into their photophysical properties has revealed their potential for applications including:

Non-linear Optical (NLO) Materials: These materials can alter the properties of light passing through them and are crucial for technologies like optical data storage and telecommunications.

Two-Photon Absorbing Devices: These have applications in 3D microfabrication, high-resolution imaging, and photodynamic therapy.

Sensors: The fluorescent properties of these compounds can be sensitive to their local environment, making them suitable for use as chemical sensors. researchgate.net

The photophysical properties of these styryl derivatives, such as their absorption and emission spectra, are influenced by the polarity and viscosity of their solvent environment. researchgate.net This sensitivity underscores their potential for creating environmentally responsive materials. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to understand the structural, electronic, and photophysical parameters of these push-pull dyes. researchgate.net Such computational analyses are vital for the rational design of new materials with optimized properties.

The following table summarizes the key aspects of the research into these 2-morpholinothiazole-based styryl dyes for advanced functional materials:

| Parameter | Description | Significance |

| Synthesis Method | Knoevenagel condensation of a 2-morpholinothiazole carbaldehyde derivative with active methylene compounds. researchgate.net | Provides a versatile route to a library of push-pull styryl dyes with varied acceptor groups. |

| Molecular Structure | Electron-donating morpholinothiazole unit linked to an electron-accepting group via a styryl bridge. researchgate.net | Creates a "push-pull" system that facilitates intramolecular charge transfer, a key feature for photophysical applications. |

| Photophysical Properties | Fluorescence with sensitivity to solvent polarity and viscosity. researchgate.net | Enables their use in environmentally sensitive applications and as probes for local environments. |

| Potential Applications | Non-linear optical materials, two-photon absorbing devices, and sensors. researchgate.net | Addresses critical needs in advanced technological fields. |

| Computational Analysis | DFT and TD-DFT calculations to understand electronic and photophysical parameters. researchgate.net | Aids in the predictive design of new materials with enhanced performance characteristics. |

Q & A

Q. What are the established synthetic methodologies for 2-Morpholinothiazole-4-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step pathways, including condensation reactions between morpholine derivatives and thiazole precursors. For example:

- Stepwise synthesis : A common approach involves introducing the morpholino group via nucleophilic substitution or cyclization reactions. Optimization of solvent polarity (e.g., DMF or ethanol) and temperature (60–80°C) is critical to minimize side products like unreacted intermediates .

- Diversity-oriented synthesis : Modular strategies allow functionalization at the thiazole ring, as demonstrated in analogous carbaldehyde systems (e.g., 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes), where aldehyde groups are introduced via Vilsmeier-Haack formylation .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR/IR spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm in H NMR) and carbonyl stretching vibrations (1650–1700 cm in IR).

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions. Software like SHELXL refines crystallographic data to < 0.01 Å precision for bond lengths, while Mercury visualizes packing motifs (e.g., π-π stacking in thiazole derivatives) .

Advanced Research Questions

Q. How can computational chemistry complement experimental data in resolving structural ambiguities of this compound?

Methodological Answer:

- DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with X-ray data to validate bond angles and torsional strains. For example, semi-empirical methods (e.g., PM6) have been used to analyze fluorinated biphenyls, highlighting deviations >0.05 Å in sterically hindered regions .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) in crystal lattices, as applied to benzothiazole derivatives .

Q. How should researchers address contradictions between experimental bioactivity data and computational predictions?

Methodological Answer:

- Cross-validation framework :

- Statistical error analysis : Calculate RMSD between experimental (e.g., IC) and docking-predicted binding energies.

- Experimental replication : Repeat assays under standardized conditions (e.g., antioxidant activity via DPPH radical scavenging ).

- Parameter adjustment : Re-optimize force fields in molecular docking (e.g., AutoDock Vina) to account for solvent effects or protonation states .

- Case study : Inconsistent antidiabetic activity in thiazole derivatives was resolved by correlating steric hindrance (from crystallography) with reduced enzyme binding .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

- Functional group modulation : Systematic substitution at the thiazole C-5 position (e.g., nitro, amino) to assess electronic effects on bioactivity.

- 3D-QSAR models : Use CoMFA/CoMSIA to map steric/electrostatic fields against biological endpoints (e.g., antimicrobial MIC values) .

- In vitro-in silico integration : Pair cytotoxicity assays (e.g., MTT on cancer cell lines) with pharmacophore modeling to identify critical hydrogen-bond acceptors .

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., acetonitrile) and slow evaporation at 4°C to enhance crystal quality.

- Additive use : Co-crystallize with thiourea or crown ethers to stabilize lattice interactions, as shown in morpholine-containing systems .

- Twinned data refinement : Employ SHELXL ’s TWIN/BASF commands for high-R datasets, leveraging iterative least-squares minimization .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.